Stereochemical Purity: cis-3,4-Dihydroxy-beta-ionone (3R,4S) vs. β-Ionone (No Chiral Centers)
cis-3,4-Dihydroxy-beta-ionone possesses two defined chiral centers at C3 and C4 with (3R,4S) absolute configuration . β-Ionone contains no chiral centers and thus lacks stereochemical complexity entirely. The stereochemical purity and defined absolute configuration of cis-3,4-Dihydroxy-beta-ionone have been established via CD exciton chirality methodology in studies of related 3,4-dihydroxy-beta-ionone glycosides, providing a validated analytical framework for characterizing this compound [1]. This stereochemical distinction is critical for studies examining chiral recognition, stereospecific binding interactions, or enantioselective metabolism.
| Evidence Dimension | Number of chiral centers and absolute stereochemistry |
|---|---|
| Target Compound Data | Two chiral centers: (3R,4S) absolute configuration; cis-relationship between 3-OH and 4-OH groups |
| Comparator Or Baseline | β-Ionone: Zero chiral centers; achiral molecule (CAS 79-77-6) |
| Quantified Difference | Qualitative stereochemical difference: Chiral vs. achiral; (3R,4S) configuration assignment |
| Conditions | CD exciton chirality method applied to 3,4-dihydroxy-beta-ionone glycosides; stereochemical inference extended to aglycone [1] |
Why This Matters
For experiments requiring defined stereochemistry—such as chiral chromatography method development, stereospecific receptor binding studies, or investigation of stereoselective metabolic pathways—cis-3,4-Dihydroxy-beta-ionone provides a structurally defined chiral probe that β-ionone cannot substitute.
- [1] Humpf HU, Zhao N, Berova N, Nakanishi K, Schreier P. Absolute stereochemistry of natural 3,4-dihydroxy-beta-ionone glycosides by the CD exciton chirality method. J Nat Prod. 1994;57(12):1762-1765. View Source
